

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

[Get Quote](#)

Introduction

Tetrahydrofurfuryl acetate (THFA), CAS number 637-64-9, is a heterocyclic ester recognized for its versatility as a solvent, flavoring agent, and chemical intermediate.^{[1][2][3]} Structurally, it is the acetate ester of tetrahydrofurfuryl alcohol, derived from the reduction of furfural, which can be sourced from lignocellulosic biomass.^[2] This guide provides a comprehensive overview of the core physicochemical properties of THFA, offering in-depth technical details and methodologies relevant to researchers, scientists, and professionals in drug development and formulation. Understanding these properties is paramount for its effective and safe application, from predicting solubility and stability in complex formulations to ensuring quality control and regulatory compliance.

Nomenclature and Structural Information

- Systematic IUPAC Name: (Oxolan-2-yl)methyl acetate^{[4][5]}
- Common Synonyms: Tetrahydro-2-furylmethyl acetate, 2-(Acetoxyethyl)tetrahydrofuran^{[4][6]}
- Molecular Formula: C₇H₁₂O₃^{[6][7]}
- Molecular Weight: 144.17 g/mol ^{[4][6]}

```
dot graph Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];  
  
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_ring [label="O"];  
C_side [label="CH2"]; O_ester [label="O"]; C_carbonyl [label="C"]; O_carbonyl [label="O"];  
C_methyl [label="CH3"];  
  
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1.5!"]; C4 [pos="0.87,-0.5!"];  
O_ring [pos="0,0!"]; C_side [pos="1.73,0!"]; O_ester [pos="2.5,0.5!"]; C_carbonyl  
[pos="3.3,0!"]; O_carbonyl [pos="3.3,-1!"]; C_methyl [pos="4.17,0.5!"];  
  
// Bonds C1 -- O_ring; O_ring -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C4 -- C_side; C_side --  
O_ester; O_ester -- C_carbonyl; C_carbonyl -- O_carbonyl; C_carbonyl -- C_methyl; } caption:  
"Chemical Structure of Tetrahydrofurfuryl Acetate"
```

Core Physicochemical Properties

The utility of THFA in diverse applications is dictated by its distinct physical and chemical characteristics. These properties influence its behavior as a solvent, its compatibility with other substances, and its stability under various conditions. A summary of these key properties is presented below.

Property	Value	Source(s)
Appearance	Colorless to almost colorless, clear liquid	[1][3][4]
Odor	Faint, fruity, ethereal odor	[1][8]
Boiling Point	194-195 °C (at 753-760 mmHg)	[4][9][10]
Density	1.058 - 1.064 g/cm ³ (or g/mL) at 20-25 °C	[4][9][10]
Refractive Index (n _{20/D})	1.435 - 1.440	[4][7][9]
Flash Point	81 - 84 °C (177.8 - 184 °F) (closed cup)	[9][11][12]
Vapor Pressure	~0.249 mmHg at 25 °C (estimated)	[7][10]
logP (o/w)	~0.349 (estimated)	[5][7]

Solubility Profile

The solubility of a solvent is a critical parameter in formulation science, dictating its utility in dissolving active pharmaceutical ingredients (APIs) and other excipients. THFA exhibits a versatile solubility profile.

- Water Solubility: It is described as soluble, miscible, or having appreciable solubility in water. [2][4][5][13][14] One source estimates its solubility at 13,840 mg/L at 25°C.[7][15] This moderate aqueous solubility is a key feature, allowing its use in both aqueous and non-aqueous systems.
- Organic Solvents: THFA is readily soluble in common organic solvents, including alcohols (ethanol), ethers, and chloroform.[1][2][4][7][8]
- Oils: It is reported to be miscible with oils.[8]

This amphiphilic nature, demonstrating solubility in both polar (water, alcohol) and non-polar (oils, chloroform) media, makes THFA an effective co-solvent or carrier fluid, particularly in the formulation of agrochemicals and potentially in pharmaceuticals to enhance the solubility of poorly soluble compounds.[14][16]

Stability and Handling

Under standard ambient conditions, Tetrahydrofurfuryl acetate is a stable compound.[2][12]

However, as an ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield tetrahydrofurfuryl alcohol and acetic acid.[2][8]

Handling and Storage Recommendations:

- Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9][12][17] Containers should be kept tightly closed.[17]
- Incompatible Materials: Avoid contact with strong acids or bases to prevent decomposition. [2]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including protective gloves, safety glasses, and appropriate clothing, should be worn to prevent skin and eye contact.[11] [17] Handling should occur in a well-ventilated area to avoid inhalation of vapors.[11][17]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Causality Statement: Gas chromatography is the method of choice for assessing the purity of volatile compounds like THFA due to its high resolution, sensitivity, and reproducibility. The selection of a mid-polarity column (e.g., one containing phenyl- and methyl-polysiloxane) is crucial as it provides the necessary selectivity to separate THFA from its common process-related impurities, such as the starting material (tetrahydrofurfuryl alcohol) and residual acetic acid. The temperature programming protocol is designed to ensure sharp, symmetrical peaks for accurate quantification while minimizing analysis time.

Methodology:

- System Preparation:

- Instrument: Agilent 7890 GC system (or equivalent) with a Flame Ionization Detector (FID).
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.0 mL/min.
- Instrumental Parameters:
 - Inlet Temperature: 250 °C.
 - Injection Mode: Split (Split ratio 50:1).
 - Injection Volume: 1.0 µL.
 - Oven Temperature Program:
 - Initial Temperature: 80 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 220 °C.
 - Hold: Hold at 220 °C for 5 minutes.
 - Detector (FID) Temperature: 280 °C.
 - FID Gases: Hydrogen flow ~30 mL/min, Air flow ~400 mL/min, Makeup (N₂) ~25 mL/min.
- Sample and Standard Preparation:
 - Standard Preparation: Prepare a standard solution of certified reference material THFA at approximately 1000 µg/mL in a suitable solvent like ethyl acetate.
 - Sample Preparation: Accurately weigh approximately 100 mg of the THFA sample, dissolve in, and dilute to 100 mL with ethyl acetate to achieve a nominal concentration of 1000 µg/mL.
- Analysis and Data Processing:

- Inject the standard solution to determine the retention time and response factor for THFA.
- Inject the sample solution.
- Identify the THFA peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
- $\text{Purity (\%)} = (\text{Area of THFA Peak} / \text{Total Area of All Peaks}) \times 100$

```
// Connections {SamplePrep, StandardPrep} -> Injection [label="Autosampler"]; Injection -> Separation [label="Carrier Gas Flow"]; Separation -> Detection; Detection -> Integration [label="Chromatogram"]; Integration -> Calculation; Calculation -> Report; } caption: "Workflow for GC Purity Analysis of THFA"
```

Applications in Research and Drug Development

Tetrahydrofurfuryl acetate's favorable toxicological profile and effective solvency make it a valuable component in various industries.[\[3\]](#)

- Solvent Applications: It is used as a solvent in the production of coatings, adhesives, and resins.[\[2\]](#)[\[3\]](#)[\[18\]](#) Its ability to dissolve a wide range of materials positions it as a potentially safer alternative to more traditional, hazardous solvents.[\[3\]](#)
- Pharmaceuticals: In the pharmaceutical industry, THFA serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[3\]](#)[\[13\]](#)[\[18\]](#) Its properties also make it a candidate for use as a co-solvent in drug formulations to improve the solubility and bioavailability of APIs.
- Flavors and Fragrances: THFA is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items, imparting a sweet, fruity aroma.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[18\]](#)

Conclusion

Tetrahydrofurfuryl acetate is a multifaceted compound with a well-defined set of physicochemical properties that underpin its utility across various scientific and industrial domains. Its favorable solubility in both aqueous and organic media, combined with its relatively high boiling point and stability, make it an excellent choice as a solvent, formulation excipient, and synthetic intermediate. For researchers and drug development professionals, a thorough understanding of these properties, validated by robust analytical methods like the gas chromatography protocol detailed herein, is essential for leveraging its full potential in creating safe, stable, and effective products.

References

- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.
- PubChem. (n.d.). Tetrahydrofurfuryl acetate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.
- ChemBK. (n.d.). Tetrahydro-2-furanmethanol acetate.
- goods.com. (n.d.). Tetrahydrofurfuryl acetate.
- Jinan Future chemical Co.,Ltd. (n.d.). TETRAHYDROFURFURYL ACETATE CAS:637-64-9.
- FooDB. (2010). Showing Compound Tetrahydrofurfuryl acetate (FDB003195).
- EPI Suite. (n.d.). EPI System Information for tetrahydrofurfuryl acetate 637-64-9.
- LookChem. (n.d.). China Tetrahydrofurfuryl propionate (CAS#637-65-0).
- Human Metabolome Database. (2012). Showing metabocard for Tetrahydrofurfuryl acetate (HMDB0031176).
- Advanced Biotech. (2025). Safety Data Sheet - Tetrahydrofurfuryl Acetate natural.
- The Good Scents Company. (n.d.). strawberry furanone acetate.
- Chemsoc. (n.d.). Tetrahydrofuran-2-ylmethylacetat | CAS#:637-64-9.
- Dataintelo. (n.d.). Methyl Tetrahydrofuran Market Report.
- Google Patents. (n.d.). WO2006087523A1 - Agrochemical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. tetrahydrofurfuryl acetate, 637-64-9 [thegoodsentscompany.com]
- 8. TETRAHYDROFURFURYL ACETATE | 637-64-9 [chemicalbook.com]
- 9. 637-64-9 Tetrahydrofurfuryl acetate AKSci R570 [aksci.com]
- 10. chembk.com [chembk.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. cphi-online.com [cphi-online.com]
- 14. WO2006087523A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 15. hmdb.ca [hmdb.ca]
- 16. dataintelo.com [dataintelo.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. qcc.edu [qcc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161065#physicochemical-properties-of-tetrahydrofurfuryl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com